molecular formula C8H10N2O4S B042591 4-Acetamido-2-aminobenzenesulfonic acid CAS No. 88-64-2

4-Acetamido-2-aminobenzenesulfonic acid

Cat. No. B042591
CAS RN: 88-64-2
M. Wt: 230.24 g/mol
InChI Key: FOINSAWEWXUXPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-Acetamido-2-aminobenzenesulfonic acid involves multiple steps, including the condensation of aryloxyacetic(propionic) acids with 4-aminobenzenesulfonamides to produce 4-aryloxyacetamido(propionamido)benzenesulfonamides with notable herbicidal activities (De, 2003). Additionally, synthesis strategies have been developed for dye intermediates such as 3'-Amino-4-acetamido-benzenesulfonanilide, highlighting the importance of optimizing reaction conditions for high yields (Yu Chang-shun, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Acetamido-2-aminobenzenesulfonic acid has been determined using various spectroscopic methods. For example, the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides was elucidated using FAB mass spectrometry, IR, and NMR spectroscopy, with X-ray crystallography confirming the structures of certain derivatives (T. Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

The chemical properties of 4-Acetamido-2-aminobenzenesulfonic acid derivatives are influenced by their functional groups. For instance, the reactivity of S-esters of 4-R-aminobenzenethiosulfonic acids, synthesized via alkylation, demonstrates the potential for antiviral and antibacterial activities, emphasizing the importance of functional group modifications in determining chemical behavior and applications (Zaczyńska et al., 2023).

Physical Properties Analysis

The physical properties of 4-Acetamido-2-aminobenzenesulfonic acid and its derivatives, such as solubility and stability, are crucial for their application in different fields. High-pressure studies on 4-acetamidobenzenesulfonyl azide, a related compound, offer insights into the behavior of azide groups and structural evolution under pressure, which are relevant for understanding the physical characteristics of similar compounds (Jiang et al., 2016).

Chemical Properties Analysis

The chemical properties analysis of 4-Acetamido-2-aminobenzenesulfonic acid derivatives involves studying their reactivity, functional group interactions, and potential applications. For example, the synthesis and electronic properties of poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) highlight the impact of functional groups on conductivity and redox activity, providing a basis for applications in sensing and electronics (Mu, 2008).

Scientific Research Applications

  • Electrochemical Sensors : It's used in the electrochemical copolymerization of aniline and anilinesulfonic acids for polyaniline-based electrochemical sensors (Şahin, Pekmez, & Yildiz, 2002).
  • Inhibiting Ion Uptake : It inhibits chloride and sulfate uptake in corn root protoplasts, influencing plasmalemma ATPase activity, relevant in agricultural research (Lin, 1981).
  • Protein Interactions : It causes conformational changes in bovine serum albumin (BSA) in vitro, pertinent to biological and medical studies (Liu, Cao, Lu, & Huo, 2011).
  • Pharmaceuticals : Incorporated into mefenamic acid, it maintains anti-inflammatory activity, significant in drug development (Mahdi, 2017).
  • Textile Industry : Treated cotton fabrics with its adducts exhibit higher antimicrobial activity against Staphylococcus aureus, useful in creating antimicrobial textiles (Son, Kim, Ravikumar, & Lee, 2006).
  • Antiparasitic Properties : Its derivatives exhibit antiparasitic, specifically anti-coccidial activity, which is valuable in veterinary medicine (Rogers et al., 1964).
  • Dye Industry : It's used in the synthesis of dye intermediates, crucial in dye manufacturing processes (Chang-shun, 2008).

Safety And Hazards

The product causes burns of eyes, skin, and mucous membranes . It can also lead to the release of irritating gases and vapors upon thermal decomposition . The safety information pictograms indicate a warning, with hazard statements H315-H319-H335 .

properties

IUPAC Name

4-acetamido-2-aminobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-8(7(9)4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOINSAWEWXUXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058974
Record name Benzenesulfonic acid, 4-(acetylamino)-2-amino-
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-2-aminobenzenesulfonic acid

CAS RN

88-64-2
Record name 4-Acetamido-2-aminobenzenesulfonic acid
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Record name 3-Aminoacetanilide-4-sulfonic acid
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Record name 4-Acetamido-2-aminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-(acetylamino)-2-amino-
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Record name Benzenesulfonic acid, 4-(acetylamino)-2-amino-
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Record name 4-acetamido-2-aminobenzenesulphonic acid
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Record name 3-AMINOACETANILIDE-4-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Nagi Reddy, R Srikanth… - … Journal Devoted to …, 2005 - Wiley Online Library
… 2-Acetamido-5-aminobenzenesulfonic acid (1), 4-acetamido-2-aminobenzenesulfonic acid (2), 5-acetamido-2-aminobenzenesulfonic acid (3), 2, 5-diaminobenzenesulfonic acid (4), …
D Li, W Ma, B Tang, S Zhang - Coloration Technology - Wiley Online Library
… Dye 2 was synthesized by replacing 4-acetamido-2-aminobenzenesulfonic acid and 3-methyl-1-phenyl-5-pyrazolone used for dye 1 with 4-aminoacetanilide and 1-parasulfophenyl-3-…
Number of citations: 0 onlinelibrary.wiley.com
GH Elgemeie, MH Helal, HM El‐Sayed - Pigment & resin technology, 2001 - emerald.com
… in strong greenish‐yellow shades (Hoppe et al., 1991):(see equation 70)Pyridine‐reactive azo dyes 71 are prepared by diazotization of 4‐acetamido‐2‐aminobenzenesulfonic acid and …
Number of citations: 37 www.emerald.com
TA Khattab, M Rehan - Egyptian Journal of Chemistry, 2018 - journals.ekb.eg
The significance of heterocyclic dyestuffs has recently increased due to their deep hues and brightness, high color strength and better colorfastness compared to benzene analogous …
Number of citations: 13 journals.ekb.eg

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